N,2,3,4,5,6-hexahydroxyhexanamide

Description

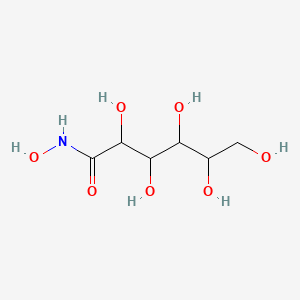

N,2,3,4,5,6-Hexahydroxyhexanamide is a polyhydroxylated amide derivative characterized by a hexane backbone substituted with hydroxyl groups at positions 2, 3, 4, 5, and 6, and an amide functional group at the terminal nitrogen. While direct data on its synthesis or applications are sparse in the provided evidence, structurally analogous compounds (e.g., pentahydroxyhexanamide derivatives) suggest relevance in pharmaceutical or biochemical contexts, such as enzyme inhibition or glycosylation mimicry .

Properties

CAS No. |

24758-69-8 |

|---|---|

Molecular Formula |

C6H13NO7 |

Molecular Weight |

211.17 g/mol |

IUPAC Name |

N,2,3,4,5,6-hexahydroxyhexanamide |

InChI |

InChI=1S/C6H13NO7/c8-1-2(9)3(10)4(11)5(12)6(13)7-14/h2-5,8-12,14H,1H2,(H,7,13) |

InChI Key |

RMRPUORFNOLLGJ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(C(C(=O)NO)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,3,4,5,6-hexahydroxyhexanamide typically involves the hydroxylation of hexanamide. One common method is the catalytic oxidation of hexanamide using strong oxidizing agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum to ensure selective hydroxylation at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of environmentally benign solvents and reagents is also a key consideration in industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,2,3,4,5,6-hexahydroxyhexanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be further oxidized to form carbonyl compounds.

Reduction: The amide group can be reduced to form amines.

Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of hexanedione derivatives.

Reduction: Formation of hexylamine derivatives.

Substitution: Formation of halogenated hexanamide derivatives.

Scientific Research Applications

N,2,3,4,5,6-hexahydroxyhexanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N,2,3,4,5,6-hexahydroxyhexanamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The amide group can participate in hydrogen bonding and other interactions, affecting the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N,2,3,4,5,6-hexahydroxyhexanamide with five analogous hexanamide derivatives, focusing on substituents, molecular weight, and functional properties.

Key Structural and Functional Differences

Hydrophilicity vs. Lipophilicity :

- This compound’s multiple hydroxyl groups render it highly hydrophilic, whereas perfluorinated () or arylalkyl derivatives () exhibit lipophilic or amphiphilic behavior. For example, the log Kow of decabromodiphenyl ether (: 6.27–9.97) highlights how halogenation or fluorination drastically alters hydrophobicity, though direct data for hexanamide analogs is lacking.

Biological Activity: The presence of guanidino and pyrimidinyl groups in CHEBI:221211 () suggests antimicrobial or enzyme-inhibitory roles, akin to natural products like arginine derivatives.

Stability and Persistence :

- Polyhydroxylated amides are likely less persistent in the environment compared to halogenated compounds like decabromodiphenyl ether (: half-life in soil = 150 days). However, the amide bond in this compound may confer resistance to hydrolysis under physiological conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.